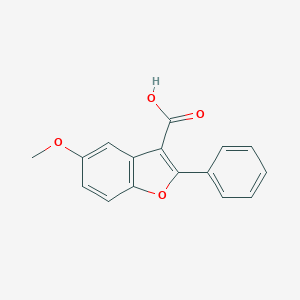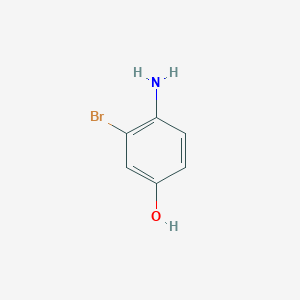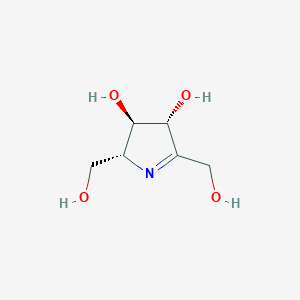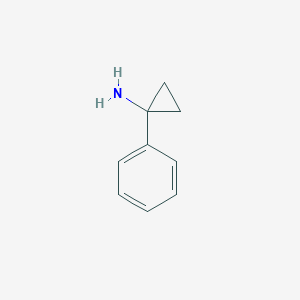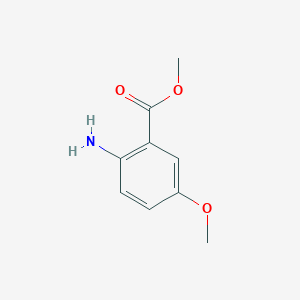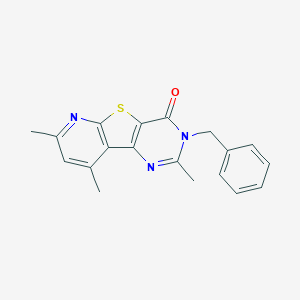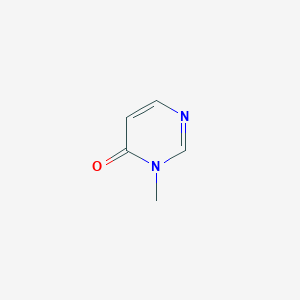
4(3H)-嘧啶酮,3-甲基-
描述
Quinazolinones are a class of organic compounds that are structurally similar to quinazolines but have an additional carbonyl group . They are known for their broad range of pharmacological properties, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One approach involves the synthesis of 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone by refluxing anthranilic acid and methyl isothiocyanate .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on their specific structure. For instance, the presence of different substituents can significantly influence properties such as solubility, melting point, and reactivity .科学研究应用
基质隔离中的光反应: Lapinski 等人 (1994) 对 3-甲基-4(3H)-嘧啶酮的杜瓦异构体的红外光谱进行了从头算计算。他们的研究重点是基质分离的 4(3H)-嘧啶酮的光反应,观察了光互变异构、开环和杜瓦结构形成等现象。这项研究提供了对 4(3H)-嘧啶酮,3-甲基在低温氩基质中在紫外线辐射下的行为的见解,在光化学中具有潜在应用 (Lapinski, Nowak, Leś, & Adamowicz, 1994)。
乙酰化和开环反应: Sodum、Klein 和 Otter (1986) 探索了 4-嘧啶酮(包括 4(3H)-嘧啶酮,3-甲基-)的化学性质。他们发现它会发生选择性乙酰化,并且在有水存在的情况下,可以形成结晶的顺式-3-乙酰氨基-N-甲酰基-丙烯酰胺。这项研究为该化合物的有机化学合成应用提供了有价值的信息 (Sodum, Klein, & Otter, 1986)。
能量和结构分析: Galvão 等人 (2014) 对 4(3H)-嘧啶酮进行了能量研究。他们推导出了气相中的形成焓,并根据等位反应解释了结果。这项研究有助于了解 4(3H)-嘧啶酮,3-甲基的能量特性及其在材料科学和热力学中的潜在应用 (Galvão, Rocha, Ribeiro da Silva, & Ribeiro da Silva, 2014)。
分子结构测定: Sawada 等人 (1988) 专注于涉及 4(3H)-嘧啶酮的化合物的 X 射线结构测定和 NMR 表征。他们的研究对于了解该化合物的分子结构和潜在药学应用至关重要 (Sawada, Tanaka, Furukawa, Toda, Takai, & Hanafusa, 1988)。
与人血清蛋白的络合: Gonçalves 等人 (2013) 研究了一种新型的 V(IV)O-嘧啶酮配合物,包括其合成、溶液形态和人血清蛋白结合。这项研究对于了解 4(3H)-嘧啶酮,3-甲基的生物医学应用,特别是在药物设计和药理学中具有重要意义 (Gonçalves, Tomaz, Correia, Veiros, Castro, Avecilla, Palacio, Maestro, Kiss, Jakusch, Garcia, & Pessoa, 2013)。
光动力学和 DNA 光损伤: Ryseck 等人 (2013) 和 Micheel 等人 (2015) 探讨了嘧啶酮衍生物的光动力学及其在 DNA 光损伤中的作用。这些研究对于了解 4(3H)-嘧啶酮,3-甲基的光化学行为至关重要,这与光生物学和 DNA 病变研究领域相关 (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013); (Micheel, Torres Ziegenbein, Gilch, & Ryseck, 2015)。
安全和危害
未来方向
Given the wide range of biological activities exhibited by quinazolinones, there is significant interest in further exploring this class of compounds for potential therapeutic applications . Future research may focus on the synthesis of new quinazolinone derivatives and the investigation of their biological activities .
属性
IUPAC Name |
3-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-6-3-2-5(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXLJUKMMIHADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306661 | |
| Record name | 4(3H)-Pyrimidinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Pyrimidinone, 3-methyl- | |
CAS RN |
6104-45-6 | |
| Record name | 3-Methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 178842 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC178842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



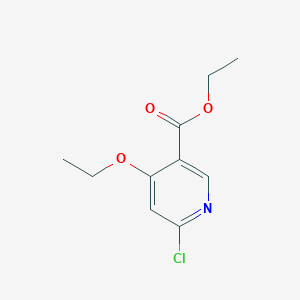
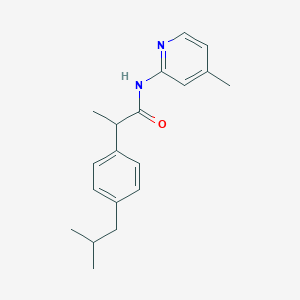

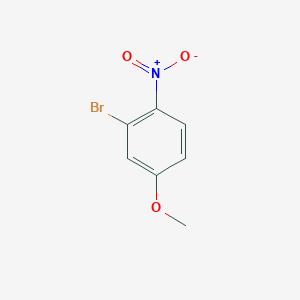
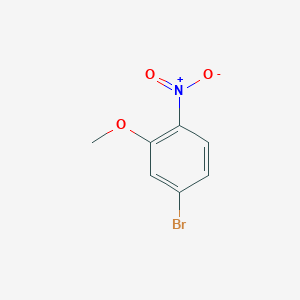
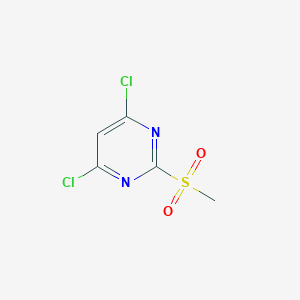
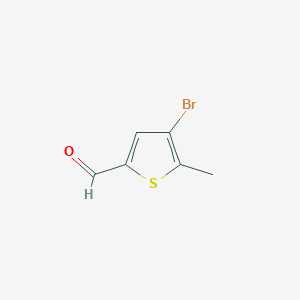
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
